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Compound of Interest

Compound Name:
2-Methylcyclopentanecarboxylic

acid

Cat. No.: B1361535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectrum of 2-
methylcyclopentanecarboxylic acid with its structural isomers and the parent compound,

cyclopentanecarboxylic acid. Due to the limited availability of experimental spectra for 2-
methylcyclopentanecarboxylic acid, this guide presents a predicted spectrum based on

established NMR principles, offering valuable insights for spectral interpretation and structural

elucidation.

Comparison of ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR data for cyclopentanecarboxylic acid

and the predicted data for the cis and trans isomers of 2-methylcyclopentanecarboxylic acid
and 3-methylcyclopentanecarboxylic acid.
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Compound Proton
Predicted/Experime
ntal Chemical Shift
(ppm)

Predicted
Multiplicity

Cyclopentanecarboxyl

ic Acid
-COOH 11.89 singlet

H-1 2.76 quintet

H-2, H-5 1.88 - 1.98 multiplet

H-3, H-4 1.55 - 1.75 multiplet

cis-2-

Methylcyclopentaneca

rboxylic Acid

-COOH ~12 singlet

H-1 ~2.5 multiplet

H-2 ~2.1 multiplet

H-3, H-4, H-5 ~1.2 - 1.9 multiplet

-CH₃ ~1.1 doublet

trans-2-

Methylcyclopentaneca

rboxylic Acid

-COOH ~12 singlet

H-1 ~2.4 multiplet

H-2 ~1.9 multiplet

H-3, H-4, H-5 ~1.2 - 1.9 multiplet

-CH₃ ~1.0 doublet

cis-3-

Methylcyclopentaneca

rboxylic Acid

-COOH ~12 singlet

H-1 ~2.8 multiplet

H-2, H-5 ~1.9 - 2.2 multiplet
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H-3 ~1.8 multiplet

H-4 ~1.3 - 1.6 multiplet

-CH₃ ~1.0 doublet

trans-3-

Methylcyclopentaneca

rboxylic Acid

-COOH ~12 singlet

H-1 ~2.7 multiplet

H-2, H-5 ~1.8 - 2.1 multiplet

H-3 ~1.6 multiplet

H-4 ~1.4 - 1.7 multiplet

-CH₃ ~0.9 doublet

Experimental Protocols
The experimental data for cyclopentanecarboxylic acid was obtained from a spectrum recorded

on a 90 MHz spectrometer in CDCl₃.[1] Predicted data for the other compounds are based on

standard ¹H NMR chemical shift correlations and spin-spin coupling principles.

General Experimental Conditions for ¹H NMR Spectroscopy:

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds,

with the residual CHCl₃ peak appearing at approximately 7.26 ppm.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal

set to 0.00 ppm.

Temperature: Spectra are usually recorded at room temperature (approximately 298 K).

Instrument Frequency: Data can be acquired on spectrometers with varying frequencies

(e.g., 300, 400, 500 MHz). Higher frequencies will result in better signal dispersion.

Structure-Spectrum Correlation
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The following diagram illustrates the logical relationship between the structure of cis-2-
methylcyclopentanecarboxylic acid and its predicted ¹H NMR signals.

cis-2-Methylcyclopentanecarboxylic Acid

Predicted ¹H NMR Signals

Structure:
(Image of cis-2-methylcyclopentanecarboxylic acid structure would be here)
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Caption: Predicted ¹H NMR signals for cis-2-methylcyclopentanecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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